5-Hydroxyhexanoic acid

Description

5-Hydroxy caproic acid, also known as 5-hydroxycaproate or 5-OH-caproate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 5-Hydroxy caproic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 5-Hydroxy caproic acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, 5-hydroxy caproic acid is primarily located in the cytoplasm and adiposome. 5-Hydroxy caproic acid can be biosynthesized from hexanoic acid. 5-Hydroxy caproic acid has been linked to the inborn metabolic disorders including medium chain acyl-CoA dehydrogenase deficiency.

Structure

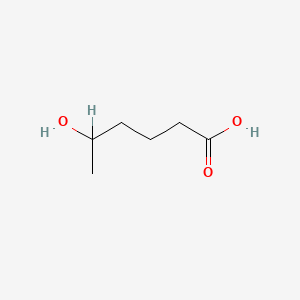

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCRNMJQROAWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866119 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

44843-89-2 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44843-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxyhexanoic Acid: Structure, Stereoisomerism, and Applications

Abstract

5-Hydroxyhexanoic acid is a chiral ω-1 hydroxy fatty acid with significant implications in metabolic studies and as a precursor for specialty polymers. Its structure features a single stereocenter, giving rise to two distinct enantiomers whose biological activities and chemical utility can differ substantially. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, the principles of its stereoisomerism, methods for chiral separation, and its transformation into valuable lactones for polymerization. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational knowledge with practical insights into the synthesis and characterization of its stereoisomers.

Introduction: The Molecular Profile of this compound

This compound is a medium-chain fatty acid characterized by a six-carbon backbone with a carboxylic acid group at one end and a hydroxyl group at the fifth carbon position.[1] Its chemical formula is C₆H₁₂O₃.[1][2] This molecule is classified as an (omega-1)-hydroxy fatty acid, indicating the hydroxyl group is on the carbon atom adjacent to the terminal methyl group.[1][3]

In a biological context, this compound is recognized as a human urinary metabolite.[1][2] Its presence can be indicative of metabolic processes related to fatty acid oxidation, and elevated levels have been observed in individuals consuming diets rich in medium-chain triglycerides (MCTs).[2][4] Beyond its metabolic relevance, the bifunctional nature of this molecule—containing both a carboxylic acid and an alcohol—makes it a versatile building block in chemical synthesis, particularly for the production of biodegradable polyesters.[5]

Chemical Structure and Stereoisomerism

The defining structural feature of this compound is the presence of a chiral center at the C5 position. This asymmetry is the source of its stereoisomerism.

The Chiral Center and Enantiomers

A chiral center is a carbon atom bonded to four different substituent groups. In this compound, the C5 carbon is attached to:

-

A hydroxyl group (-OH)

-

A methyl group (-CH₃)

-

A hydrogen atom (-H)

-

A butyl-1-carboxylic acid group (-CH₂CH₂CH₂COOH)

This configuration means the molecule is not superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers.[6] The two enantiomers of this compound are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (5R)-5-hydroxyhexanoic acid and (5S)-5-hydroxyhexanoic acid.[3]

Enantiomers often exhibit identical physical properties (e.g., boiling point, solubility) but can have profoundly different biological activities. This is because biological systems, such as enzyme active sites and receptors, are themselves chiral and interact differently with each enantiomer.[6] Consequently, in drug development, one enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[6]

Physicochemical Properties

The properties of this compound are summarized below. Data for individual enantiomers are often similar to the racemic mixture, with the notable exception of optical activity.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][7] |

| CAS Number | 44843-89-2 (racemate) | [1][7] |

| 83972-61-6 ((5R)-isomer) | [3] | |

| Appearance | Solid | [1] |

| Topological Polar Surface Area | 57.53 Ų | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 4 | [7] |

Intramolecular Cyclization: The Path to δ-Lactones

A key reaction of this compound is its ability to undergo intramolecular esterification. Upon gentle heating, the hydroxyl group at C5 attacks the carboxylic acid group at C1, eliminating a molecule of water to form a stable six-membered cyclic ester known as a δ-lactone (delta-lactone).[5][8] The specific product is 6-methyltetrahydro-2H-pyran-2-one.

This lactonization is a critical transformation, as the resulting lactone is a valuable monomer for ring-opening polymerization to produce poly(5-hydroxyhexanoate), a type of polyester. The chirality of the C5 carbon in the parent acid is preserved during this reaction, meaning that (5R)-5-hydroxyhexanoic acid yields the (R)-lactone, and the (5S)-acid yields the (S)-lactone.

reactant [label="this compound", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=170748&t=l"]; product [label="6-Methyltetrahydro-2H-pyran-2-one\n(δ-Lactone)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12739&t=l"]; water [label="H₂O"];

reactant -> product [label=" Gentle Heat\n (-H₂O)"]; product -> water [style=invis]; } /dot Caption: Intramolecular esterification of this compound.

Synthesis and Chiral Separation of Stereoisomers

The production of enantiomerically pure this compound is essential for studying its specific biological roles and for creating stereoregular polymers. Synthesis can be achieved through both chemical and biological routes. Biocatalytic cascades, for instance, have been developed to convert cyclohexane directly to 6-hydroxyhexanoic acid using recombinant microorganisms, offering a green chemistry approach.[9] Chemical synthesis often relies on the Baeyer-Villiger oxidation of substituted cyclohexanones.[10][11]

Regardless of the synthetic route, if a racemic or enantiomerically enriched mixture is produced, a robust method for separating the enantiomers is required.

The Imperative of Chiral Separation

The separation of enantiomers is a cornerstone of modern pharmaceutical development and stereoselective synthesis.[12] Because enantiomers can have different pharmacodynamic and pharmacokinetic profiles, regulatory agencies often require that they be studied individually.[6][12] High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[13]

Experimental Protocol: Chiral HPLC Method Development

The separation of hydroxy acid enantiomers is effectively achieved using polysaccharide-based chiral stationary phases (CSPs).[14] These CSPs, typically derivatives of amylose or cellulose, create a chiral environment where the two enantiomers interact differently, leading to different retention times.

Objective: To resolve the (R)- and (S)-enantiomers of this compound.

Materials:

-

Chiral HPLC system with UV detector

-

Polysaccharide-based chiral columns (e.g., Amylose or Cellulose-based CSPs)[14]

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Acidic modifier (e.g., trifluoroacetic acid - TFA)

-

Racemic this compound standard

Methodology:

-

Column Screening:

-

Begin by screening a set of complementary amylose- and cellulose-based columns. These two types of phases often provide different, and sometimes orthogonal, selectivity.[14]

-

Rationale: The helical structure of amylose and the linear structure of cellulose create distinct chiral recognition sites, increasing the probability of finding a successful separation.[14]

-

-

Mobile Phase Selection (Normal Phase):

-

Prepare a starting mobile phase of Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio.

-

Add 0.1% TFA to the mobile phase.

-

Rationale: For acidic analytes like carboxylic acids, an acidic modifier like TFA is crucial. It suppresses the ionization of the carboxyl group, leading to better peak shape and retention on the CSP.[12]

-

-

Initial Chromatographic Run:

-

Equilibrate the first column with the mobile phase at a flow rate of 1.0 mL/min.

-

Inject a 10 µL sample of the racemic standard (~1 mg/mL).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

-

Optimization:

-

Solvent Ratio: If no separation or poor resolution is observed, systematically vary the Hexane/IPA ratio (e.g., 80:20, 95:5). Increasing the polar alcohol content generally decreases retention time.

-

Alcohol Modifier: Test other alcohols, such as ethanol, in place of IPA. The choice of alcohol can significantly alter selectivity.

-

Temperature: Adjust the column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase analysis time and pressure.

-

Rationale: This systematic optimization explores the parameter space to find the ideal balance between retention, resolution, and analysis time. Each parameter influences the transient diastereomeric complexes formed between the analyte enantiomers and the CSP.

-

-

Validation:

-

Once baseline resolution is achieved, validate the method for linearity, precision, and accuracy according to established guidelines. The elution order can be confirmed by injecting a standard of a single, known enantiomer if available.

-

Applications in Polymer Chemistry and Drug Development

The primary application for enantiopure this compound and its corresponding lactone is in polymer chemistry. Ring-opening polymerization of the δ-lactone monomer can produce functional polyesters.[15] The stereochemistry of the monomer ((R) or (S)) dictates the tacticity of the resulting polymer, which in turn influences its physical properties, such as crystallinity, melting point, and degradation rate. These biodegradable polyesters are of great interest for applications in drug delivery, medical implants, and sustainable materials.[16]

In the context of drug development, while this compound itself is not a therapeutic, its role as a metabolite is important. Understanding how chiral drugs are metabolized into chiral byproducts like this one is a key part of assessing their overall safety and efficacy. The analytical methods developed for its separation can be applied to broader studies in enantioselective metabolomics.[17]

Conclusion

This compound serves as an exemplary molecule for understanding the interplay between chemical structure, stereoisomerism, and functional application. Its single chiral center gives rise to (R) and (S) enantiomers, which can be separated using robust chiral HPLC techniques. The molecule's facile conversion to a δ-lactone provides a direct route to stereoregular, biodegradable polyesters, highlighting its potential in advanced materials science. For researchers and professionals in chemistry and drug development, a thorough grasp of the principles outlined in this guide is essential for leveraging the unique properties of this and other chiral molecules.

References

- FooDB. (2011). Showing Compound this compound (FDB022093). FooDB.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound. PubChem.

- National Institute of Standards and Technology. (n.d.). Hexanoic acid, 5-hydroxy-3-methyl-, δ-lactone. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. PubChem.

- Zhang, Y., et al. (2011). Temperature-sensitive aliphatic polyesters: synthesis and characterization of γ-substituted caprolactone monomers and polymers. Polymer Chemistry, 2(9), 1958-1965.

- Gorna, K., & Gogolewski, S. (2022). Synthesis and Properties of Functionalized Poly(ε-caprolactone). Macromolecules, 55(6), 2273–2287.

- Wikipedia. (n.d.). Caprolactone. Wikipedia.

- Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525). HMDB.

- Craig, S. M. (2024). Synthetic Routes Approaching Functional Micro-Block Copolymers of γ-Substituted ε- Caprolactones. D-Scholarship@Pitt.

- Human Metabolome Database. (2005). Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409). HMDB.

- Science Skool. (2017). A-level CHEMISTRY 7405/2 Paper 2 Organic and Physical Chemistry. Science Skool.

- Túncia, M. M., et al. (2017). Chiral Separation of Short Chain Aliphatic Hydroxycarboxylic Acids on Cinchonan Carbamate-Based Weak Chiral Anion Exchangers and Zwitterionic Chiral Ion Exchangers. Journal of Chromatography A, 1492, 65-75.

- The Student Room. (2019). carboxylic acid question help please. The Student Room.

- Chemsrc. (n.d.). 2-Ethyl-5-hydroxyhexanoic acid lactone. Chemsrc.

- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.

- ResearchGate. (n.d.). Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. ResearchGate.

- Amna, F., & Anjum, S. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3).

- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.

- Schäfer, A., et al. (2020). Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor. Frontiers in Bioengineering and Biotechnology, 8, 579.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22998818, 2-Amino-5-hydroxyhexanoic acid. PubChem.

Sources

- 1. This compound | C6H12O3 | CID 170748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB022093) - FooDB [foodb.ca]

- 5. scienceskool.co.uk [scienceskool.co.uk]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. chemscene.com [chemscene.com]

- 8. thestudentroom.co.uk [thestudentroom.co.uk]

- 9. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

- 10. Caprolactone - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Temperature-sensitive aliphatic polyesters: synthesis and characterization of γ-substituted caprolactone monomers and polymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Role of 5-Hydroxyhexanoic Acid in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain, omega-1 monohydroxy fatty acid that has emerged from being a mere metabolic intermediate to a significant biomarker in the diagnosis of inherited metabolic disorders.[1] This technical guide provides a comprehensive overview of the current understanding of 5-HHA's role in metabolism. It delves into its biosynthetic and degradation pathways, explores its physiological and pathological significance, particularly its strong association with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and details the analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development, providing the scientific foundation necessary to understand and investigate the metabolic implications of this intriguing molecule.

Introduction: The Chemical and Metabolic Identity of this compound

This compound is a six-carbon carboxylic acid with a hydroxyl group located on the fifth carbon (the omega-1 position).[2] Its chemical structure confers it moderate polarity, and it is found in various biological fluids, including urine and blood. While it can be considered a normal, minor product of fatty acid metabolism, its concentration in biological systems can fluctuate significantly under specific physiological and pathological conditions.[3]

Chemical Properties

| Property | Value | Source |

| Chemical Formula | C6H12O3 | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Hydroxycaproic acid | [2] |

Metabolic Pathways of this compound

The metabolic journey of this compound involves its formation through the omega-oxidation pathway and its subsequent degradation via a modified form of beta-oxidation.

Biosynthesis via Omega-1 (ω-1) Hydroxylation

The primary route for the synthesis of this compound is the (ω-1)-hydroxylation of hexanoic acid, a medium-chain fatty acid. This reaction is catalyzed by a family of enzymes known as cytochrome P450 monooxygenases, specifically the CYP4A and CYP4F subfamilies, which are located in the smooth endoplasmic reticulum.[4] These enzymes introduce a hydroxyl group onto the carbon atom second from the end of the fatty acid chain.

The overall reaction can be summarized as: Hexanoic acid + NADPH + H+ + O2 → this compound + NADP+ + H2O

This pathway is generally a minor route for fatty acid metabolism but can become more active when the primary pathway of beta-oxidation is impaired.

Degradation via a Modified Beta-Oxidation Pathway

Once formed, this compound can be catabolized for energy production through a pathway that mirrors mitochondrial beta-oxidation. However, the presence of the hydroxyl group necessitates some modifications to the standard enzymatic cascade.[1]

The key steps are:

-

Activation: this compound is first activated to its coenzyme A (CoA) thioester, 5-hydroxyhexanoyl-CoA, by an acyl-CoA synthetase in the cytoplasm.[5]

-

Mitochondrial Transport: The 5-hydroxyhexanoyl-CoA is then transported into the mitochondrial matrix.

-

Beta-Oxidation Spiral: Inside the mitochondria, 5-hydroxyhexanoyl-CoA undergoes successive rounds of beta-oxidation. Each cycle consists of four enzymatic reactions:

-

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond.

-

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

-

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the newly formed hydroxyl group. The existing 5-hydroxyl group may be a substrate for a specific isoform of this enzyme.

-

Thiolysis: A thiolase cleaves off an acetyl-CoA molecule, shortening the acyl-CoA chain by two carbons.

-

The degradation of 5-hydroxyhexanoyl-CoA is thought to proceed, yielding acetyl-CoA and ultimately succinyl-CoA, which can then enter the citric acid cycle for complete oxidation.[6][7]

Physiological and Pathological Significance

The clinical relevance of this compound is primarily linked to its accumulation in disorders of fatty acid oxidation.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an autosomal recessive inherited disorder that affects the first step of beta-oxidation for medium-chain fatty acids (C6-C12). The deficiency of the MCAD enzyme leads to an inability to break down these fatty acids for energy, particularly during periods of fasting or illness.

In individuals with MCAD deficiency, the metabolic flux of medium-chain fatty acids, including hexanoic acid, is shunted towards alternative pathways like omega-oxidation. This results in a significant increase in the production and urinary excretion of this compound, making it a key diagnostic biomarker for this condition.[3] The accumulation of this compound and other medium-chain acylcarnitines can contribute to the clinical manifestations of MCAD deficiency, which include hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.

Medium-Chain Triglyceride (MCT) Supplementation

Elevated levels of this compound can also be observed in individuals on diets supplemented with medium-chain triglycerides (MCTs).[3] The increased availability of medium-chain fatty acids from MCTs can saturate the beta-oxidation pathway, leading to an overflow into the omega-oxidation pathway and subsequent increased production of this compound. This is an important consideration in the differential diagnosis of dicarboxylic aciduria.

Potential Direct Biological Effects

While the role of this compound as a biomarker is well-established, research into its direct physiological or toxicological effects is still emerging. Some studies on structurally similar hydroxy fatty acids suggest potential biological activities. For instance, a related compound, 2-amino-5-hydroxyhexanoic acid, has demonstrated antidyslipidemic and antioxidant properties.[8] Another related molecule, 6-hydroxyhexanoic acid, has been shown to protect against obesity and insulin resistance.[9] However, further investigation is needed to determine if this compound possesses similar intrinsic biological activities. There is a possibility that high concentrations of this compound could interfere with mitochondrial function, potentially through competitive inhibition of enzymes involved in fatty acid metabolism or by inducing oxidative stress.[1][10][11]

Experimental Methodologies for the Study of this compound

The accurate quantification of this compound in biological matrices is crucial for both clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.

Sample Preparation and Derivatization

Due to its polar nature, this compound requires derivatization to increase its volatility for GC-MS analysis. The following is a generalized protocol for the analysis of this compound in urine.

Protocol: Urinary Organic Acid Extraction and Derivatization for GC-MS Analysis

-

Sample Collection and Storage: Collect a random urine sample in a sterile, preservative-free container. Samples should be stored frozen (-20°C or lower) prior to analysis to maintain integrity.[2][12]

-

Internal Standard Addition: To a defined volume of urine (often normalized to creatinine concentration), add a known amount of an appropriate internal standard. A structurally similar compound not endogenously present, such as a deuterated analog of a related organic acid, is ideal.[13]

-

Extraction:

-

Acidify the urine sample to a pH < 2 with a strong acid (e.g., HCl).

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

-

Collect the organic layer. Repeat the extraction process for improved recovery.

-

Combine the organic extracts and dry them under a gentle stream of nitrogen.[14]

-

-

Derivatization:

-

To the dried extract, add a silylating agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, often in a pyridine solvent.[14]

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection.

Typical GC-MS Parameters:

| Parameter | Recommended Setting |

| GC Column | A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250-280°C |

| Oven Program | A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to elute a wide range of organic acids. |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Full scan for qualitative analysis and identification of unknown compounds, and Selected Ion Monitoring (SIM) for quantitative analysis of target compounds like 5-HHA.[16] |

Mass Spectrum of Di-TMS-5-Hydroxyhexanoic Acid:

The electron ionization mass spectrum of the di-trimethylsilyl derivative of this compound is characterized by specific fragment ions that can be used for its identification and quantification. The NIST WebBook provides a reference mass spectrum for this derivative.[3] Key ions would include the molecular ion and characteristic fragments resulting from the loss of methyl groups and trimethylsilanol.

Future Directions and Conclusion

This compound has been firmly established as a critical biomarker for MCAD deficiency and other disturbances in fatty acid metabolism. However, several avenues for future research remain. Elucidating the specific enzymes responsible for the beta-oxidation of hydroxylated fatty acids will provide a more complete picture of its metabolic fate. Furthermore, investigating the direct biological effects of this compound on cellular processes, such as mitochondrial function and oxidative stress, is crucial to understanding its potential role in the pathophysiology of metabolic diseases beyond its function as a passive marker.

References

- Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC - NIH. (n.d.).

- 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - NIH. (n.d.).

- Substrate selectivity of 5-hydroxyeicosanoid dehydrogenase and its inhibition by 5-hydroxy-Delta6-long-chain fatty acids - PubMed. (n.d.).

- Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages | Request PDF - ResearchGate. (n.d.).

- The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues - PubMed. (n.d.).

- Bis(trimethyl) derivative of this compound - the NIST WebBook. (n.d.).

- GC-MS profiling of urinary organic acids evaluated as a quantitative method. (n.d.).

- 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC - NIH. (n.d.).

- Increased Muscular Beta-Hydroxyacyl CoA Dehydrogenase With McArdle's Disease. (n.d.).

- Beta Oxidation of Fatty Acid: Steps, Uses, Diagram - Microbe Notes. (2023, October 16).

- Showing Compound this compound (FDB022093) - FooDB. (n.d.).

- Beta oxidation - Wikipedia. (n.d.).

- This compound | C6H12O3 | CID 170748 - PubChem - NIH. (n.d.).

- 9.4: Oxidation of Fatty Acids - Chemistry LibreTexts. (2024, February 16).

- Figure 4. Influence of the compounds on mitochondrial function. (A-C)... - ResearchGate. (n.d.).

- A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance - PMC - NIH. (n.d.).

- Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - MDPI. (n.d.).

- Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway. (n.d.).

- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.).

- Fatty Acid beta-Oxidation – AOCS. (n.d.).

- Identification of hydroxy fatty acid and triacylglycerol metabolism-related genes in lesquerella through seed transcriptome analysis - PubMed Central. (n.d.).

- EI Spectra of the ADMS derivatives of (a) 5‐hydroxyeicosanoic acid... - ResearchGate. (n.d.).

- The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues. | Semantic Scholar. (n.d.).

- Analysis Results - Shimadzu. (n.d.).

- Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea - PubMed. (n.d.).

- The Pathophysiological Role of CoA - PMC - PubMed Central. (n.d.).

- (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043 - PubChem - NIH. (n.d.).

- Standard Operating Procedure Purpose or Principle This procedure provides instructions for the Collection of Urine Samples with. (n.d.).

- Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - NIH. (n.d.).

- Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC - PubMed Central. (n.d.).

- Development, validation of a GC-MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PubMed. (n.d.).

- Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - NIH. (n.d.).

- Standard Operating Procedure Urine Analysis | PDF - Scribd. (n.d.).

- Showing metabocard for this compound (HMDB0000525) - Human Metabolome Database. (n.d.).

- Development and Validation of GC-MS Bioanalytical Method to Detect Organic Acidemia in Neonatal/Pediatric Urine Samples | Request PDF - ResearchGate. (n.d.).

- Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC. (2021, January 24).

- 5-hydroxytryptamine receptor stimulation of mitochondrial biogenesis - PubMed - NIH. (n.d.).

- Chapter 5: Internal Standards, Part 1 | CHM 214 | 045 - YouTube. (2021, February 5).

- Reactive Oxygen Species Production from Hydroxamic Acid and their Iron (III) Complexes against Staphylococcus aureus and Escherichia coli. (2024, May 15).

- Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism - MDPI. (n.d.).

- Impact of Short- And Medium-Chain Fatty Acids on Mitochondrial Function in Severe Inflammation - PubMed. (n.d.).

- Reactive oxygen species - Wikipedia. (n.d.).

- Preanalytical requirements of urinalysis - PMC - NIH. (n.d.).

- Oxidative Stress, Mitochondrial Function and Adaptation to Exercise: New Perspectives in Nutrition - MDPI. (n.d.).

- Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives - MDPI. (n.d.).

- Oxidative stress–induced mitochondrial dysfunction drives inflammation and airway smooth muscle remodeling in patients with chronic obstructive pulmonary disease - PubMed Central. (n.d.).

Sources

- 1. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H12O3 | CID 170748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(trimethyl) derivative of this compound [webbook.nist.gov]

- 4. 2. Analysis Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 14. Showing Compound this compound (FDB022093) - FooDB [foodb.ca]

- 15. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development, validation of a GC-MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxyhexanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 5-hydroxyhexanoic acid (5-HHA) as a human urinary metabolite. We will delve into its biochemical origins, clinical significance, and the analytical methodologies required for its accurate quantification in urine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the role of this metabolite in human health and disease.

Introduction: The Significance of Urinary Metabolites

Urine has long been a preferred biofluid for metabolomic studies due to its non-invasive collection, abundance, and the fact that it is largely free of interfering proteins and lipids.[1] As a primary route for the elimination of water-soluble waste products, urine contains a complex mixture of metabolic breakdown products from a wide array of endogenous and exogenous sources, including foods, drugs, and environmental contaminants.[1] Among the myriad of compounds present, organic acids represent a crucial class of metabolites that can provide significant insights into metabolic pathways. This compound, a medium-chain hydroxy fatty acid, has emerged as a metabolite of interest due to its association with fatty acid metabolism and its potential as a biomarker in various pathological conditions.[2][3][4]

Biochemical Profile of this compound

This compound (C6H12O3) is a derivative of hexanoic acid, substituted with a hydroxyl group at the fifth carbon position.[5] It is classified as a medium-chain fatty acid, which are fatty acids with an aliphatic tail containing between 4 and 12 carbon atoms.[2][6]

Metabolic Origin: A Product of Fatty Acid Oxidation

The primary endogenous source of this compound is the ω-1 hydroxylation of hexanoic acid, a medium-chain fatty acid.[2][6][7] This process is a part of the broader fatty acid metabolism pathways.[2][6] Under normal physiological conditions, fatty acids are primarily metabolized through β-oxidation. However, when the β-oxidation pathway is overwhelmed or impaired, alternative pathways such as ω- and ω-1 oxidation become more prominent.

The following diagram illustrates the metabolic pathway leading to the formation of this compound.

Sources

- 1. The Human Urine Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. This compound | C6H12O3 | CID 170748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound this compound (FDB022093) - FooDB [foodb.ca]

- 7. Identification of this compound in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Hydroxycaproic Acid: From Discovery to Modern Applications

Abstract

5-Hydroxycaproic acid, also known as 5-hydroxyhexanoic acid, is a fascinating (ω-1)-hydroxy fatty acid that has journeyed from relative obscurity to a molecule of significant interest in metabolic research and as a potential biochemical precursor.[1] This technical guide provides an in-depth exploration of its history, from its initial discovery to the evolution of its synthetic methodologies. We will delve into its physicochemical properties, spectroscopic characterization, natural occurrences, and known biological roles. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource that bridges historical context with contemporary applications and future directions.

The Scientific Unveiling of a Hydroxy Fatty Acid

The study of hydroxy fatty acids, a class of compounds characterized by the presence of both a hydroxyl and a carboxyl functional group, has been a rich field of chemical inquiry for over a century.[2] These molecules often serve as crucial intermediates in metabolic pathways and as building blocks for complex lipids and signaling molecules.

Initial Identification and Characterization

While the precise first synthesis of 5-hydroxycaproic acid is not prominently documented in easily accessible historical literature, its identification has been closely linked to the study of metabolic pathways. It was recognized as a human urinary metabolite, particularly in contexts of altered fatty acid oxidation.[3] Early research identified it as a product of (ω-1) hydroxylation, a key process in the metabolism of medium-chain fatty acids.[3] This discovery was pivotal, as it placed 5-hydroxycaproic acid within the broader map of human biochemistry and hinted at its role as a potential biomarker for certain metabolic states.[3][4]

The chiral nature of the molecule, with a stereocenter at the C-5 position, was also an early and critical observation. The naturally occurring enantiomer is primarily (5R)-5-hydroxyhexanoic acid.[5][6] This stereospecificity is a common feature of biologically relevant molecules and underscores the importance of enzymatic control in its biosynthesis.

Evolution of Synthetic Strategies

The demand for pure samples of 5-hydroxycaproic acid for research and potential applications has driven the development of various synthetic routes. These methods have evolved from classical, multi-step syntheses to more elegant and efficient modern approaches.

Classical Synthetic Approaches

Historically, the synthesis of ω-hydroxy acids often involved the reduction of corresponding keto acids or the hydrolysis of lactones. For 5-hydroxycaproic acid, a plausible classical approach would involve:

-

Preparation of a 5-ketohexanoic acid derivative: This could be achieved through various methods, such as the acylation of a suitable enamine.

-

Reduction of the ketone: The keto group would then be reduced to a secondary alcohol using a reducing agent like sodium borohydride.

-

Hydrolysis: If the synthesis was performed on an ester derivative, a final hydrolysis step would be required to yield the free carboxylic acid.

These classical methods, while effective, often required harsh conditions and multiple purification steps, limiting their efficiency for large-scale production.

Modern Synthetic Methodologies

Contemporary organic synthesis offers more refined and sustainable routes to 5-hydroxycaproic acid and its derivatives.

Biocatalysis: A significant advancement has been the use of enzymes and whole-cell systems. For instance, engineered microorganisms can be used to produce hydroxy fatty acids from renewable feedstocks.[7][8] While much of the research in this area has focused on ω-hydroxy acids like 6-hydroxyhexanoic acid, the principles are transferable.[7][8] Biocatalytic routes offer high selectivity and operate under mild, environmentally friendly conditions.[9]

Catalytic Oxidation: Another modern approach involves the selective oxidation of diols or the Baeyer-Villiger oxidation of cyclic ketones. For example, a patented process describes the synthesis of 6-hydroxycaproic acid from cyclohexanone using hydrogen peroxide and a zeolite catalyst, a method that minimizes hazardous reagents.[10] Similar principles could be adapted for the synthesis of 5-hydroxycaproic acid from appropriate precursors.

Representative Modern Synthetic Protocol: Baeyer-Villiger Oxidation Approach

This protocol outlines a conceptual modern synthesis of a related hydroxy acid, 6-hydroxycaproic acid, which illustrates the principles that could be adapted for 5-hydroxycaproic acid. This method is advantageous due to its use of relatively safe reagents and high potential yield.[10]

Objective: To synthesize 6-hydroxycaproic acid from cyclohexanone.

Materials:

-

Cyclohexanone (10 mmol)

-

Beta zeolite catalyst (0.1 g)

-

30% Hydrogen peroxide (12 mmol)

-

Acetic acid (0.1 mmol)

-

Deionized water (6 g)

-

Acetonitrile

-

t-Butyl alcohol

Procedure:

-

To a glass reaction vessel equipped with a magnetic stirrer, add cyclohexanone, beta zeolite, 30% hydrogen peroxide, acetic acid, and water.

-

Heat the mixture to 70°C and stir for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the insoluble zeolite catalyst.

-

To the filtrate, add acetonitrile and t-butyl alcohol to create a single phase.

-

Analyze the product mixture by High-Performance Liquid Chromatography (HPLC) to determine the yield of 6-hydroxycaproic acid.[10]

Rationale: This method exemplifies a "green chemistry" approach. The zeolite acts as a recyclable, solid acid catalyst, and hydrogen peroxide is a relatively clean oxidant, with water as its primary byproduct. The small amount of acetic acid acts as a co-catalyst to facilitate the formation of a peroxy acid in situ, which is the active oxidizing agent in the Baeyer-Villiger reaction.[10]

Physicochemical and Spectroscopic Characterization

Accurate characterization is fundamental to confirming the identity and purity of a synthesized or isolated compound.

Key Physicochemical Properties

The properties of 5-hydroxycaproic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 44843-89-2 | [11] |

| Physical State | Solid | [1] |

| Boiling Point | 263.1°C at 760 mmHg | [11] |

| Flash Point | 127.2°C | [11] |

| Density | 1.1 g/cm³ | [11] |

| Water Solubility | 128 g/L (Predicted) | [4][12] |

| logP | 0.32 (Predicted) | [4][12] |

Spectroscopic Fingerprinting

Spectroscopic methods provide a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. For 5-hydroxycaproic acid, the proton spectrum would exhibit characteristic signals:

-

A doublet for the methyl protons (C6) adjacent to the chiral center.

-

A multiplet for the proton on the chiral carbon (C5) bearing the hydroxyl group.

-

A series of multiplets for the methylene protons (C2, C3, C4).

-

A triplet for the methylene protons (C2) adjacent to the carboxyl group.

-

Broad signals for the hydroxyl and carboxylic acid protons, which are exchangeable.[13][14]

¹³C NMR would show six distinct signals corresponding to the six carbon atoms in the molecule, with their chemical shifts indicating their chemical environment (e.g., carboxyl, hydroxyl-bearing, and aliphatic carbons).[15]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 5-hydroxycaproic acid, the monoisotopic mass is 132.07864425 Da.[4] In electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion would be observed at m/z 131.0708.[16]

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid group (around 1710 cm⁻¹).

-

A broad O-H stretch from the alcohol group (around 3300 cm⁻¹).

-

C-H stretching and bending vibrations for the aliphatic chain.[15]

Standard Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 5-hydroxycaproic acid.

Caption: Workflow for Synthesis and Characterization.

Natural Occurrence and Biological Significance

5-Hydroxycaproic acid is not just a laboratory curiosity; it is a naturally occurring molecule with defined biological roles.[6]

Identification in Natural Systems

This hydroxy fatty acid has been identified as a constituent of bacterial polyhydroxyalkanoates (PHAs).[3] PHAs are biopolyesters produced by various microorganisms as a form of energy storage. The incorporation of monomers like 5-hydroxyhexanoate influences the physical properties of the resulting biopolymer.

It is also recognized as a human metabolite, particularly in relation to fatty acid metabolism.[3] Elevated levels can be detected in urine in certain metabolic conditions, such as non-ketotic dicarboxylic aciduria or during medium-chain triglyceride (MCT) feeding, making it a useful biomarker.[3]

Biosynthetic Pathways

In humans, 5-hydroxycaproic acid is formed through the (ω-1) oxidation of hexanoic acid (caproic acid). This process is part of a minor pathway for fatty acid degradation that becomes more active when the primary β-oxidation pathway is overwhelmed or impaired.[3]

The general pathway involves:

-

ω-1 Hydroxylation: A cytochrome P450 enzyme introduces a hydroxyl group at the carbon atom adjacent to the terminal methyl group (the ω-1 position) of a fatty acid.

-

Further Oxidation: The newly formed secondary alcohol can be further oxidized to a ketone and subsequently metabolized.

Caption: Simplified (ω-1) Oxidation Pathway.

Known Biological Activities and Potential Roles

While extensive pharmacological studies on 5-hydroxycaproic acid are limited, related hydroxy fatty acids have shown a range of biological activities, from anti-inflammatory and antimicrobial effects to roles in cell signaling.[17][18][19] A structurally related amino acid, 2-amino-5-hydroxyhexanoic acid, isolated from Crotalaria juncea, has demonstrated antidyslipidemic and antioxidant properties in preclinical studies.[20] This suggests that the C6 hydroxy acid scaffold may be a promising starting point for the development of new therapeutic agents.

Conclusion and Future Directions

The scientific story of 5-hydroxycaproic acid is one of gradual revelation. From its initial identification as a minor metabolite, it has emerged as a molecule with relevance in microbiology, human physiology, and potentially, pharmacology. The development of greener, more efficient synthetic routes will be crucial for enabling further research into its biological functions and applications.[7][8]

Future research should focus on:

-

Elucidating its role in cellular signaling: Does it act on specific receptors or modulate enzyme activity?

-

Exploring its therapeutic potential: Could it or its derivatives be developed into drugs for metabolic disorders or inflammatory conditions?

-

Expanding its use in biomaterials: Can it be used as a monomer to create novel bioplastics with tailored properties?

The journey of 5-hydroxycaproic acid from a metabolic byproduct to a molecule of interest is a testament to the ongoing process of scientific discovery. Its continued study promises to yield further insights into the intricate world of biochemistry and may unlock new opportunities for innovation in medicine and materials science.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 170748, this compound.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid.

- Human Metabolome Database. Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409).

- Pyo, S.-H., Park, J. H., Srebny, V., & Hatti-Kaul, R. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry.

- Pyo, S.-H., et al. (2020). Supporting information: A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. The Royal Society of Chemistry.

- Ataman Kimya. HYDROXYCAPRIC ACID.

- Pyo, S.-H., et al. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. ResearchGate.

- Human Metabolome Database. Showing metabocard for this compound (HMDB0000525).

- FooDB. Showing Compound this compound (FDB022093).

- Wikidata. (5R)-5-hydroxyhexanoic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 22275672, 5-Hydroxycaproate.

- Singh, A., & Kumar, V. (2016). Hydroxy Acids: Production and Applications. ResearchGate.

- Ak Akhtar, M., et al. (2013). Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. PubMed.

- Leśniak, D., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences.

- Magritek. Analytical NMR.

- FooDB. Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025).

- Cseke, L. J., et al. (2007). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.

- Google Patents. US5502226A - Process of preparing ω-hydroxy acids.

- Durá, M., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.

- Jakubczyk, K., et al. (2020). The Antiglycoxidative Ability of Selected Phenolic Compounds—An In Vitro Study. MDPI.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000535).

- ResearchGate. NMR characterization ¹H-NMR spectra of PCL/PCA 1:0, 10:1, and 2:1 and p-coumaric acid in THF-d8. Assignments are included.

- Fernández-Delita, N., et al. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal.

Sources

- 1. This compound | C6H12O3 | CID 170748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. Showing Compound this compound (FDB022093) - FooDB [foodb.ca]

- 5. (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-HYDROXYCAPROIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 44843-89-2 [chemnet.com]

- 12. Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025) - FooDB [foodb.ca]

- 13. Analytical NMR [magritek.com]

- 14. hmdb.ca [hmdb.ca]

- 15. phcogj.com [phcogj.com]

- 16. 5-Hydroxycaproate | C6H11O3- | CID 22275672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

Function of 5-Hydroxyhexanoic acid in fatty acid oxidation

An In-Depth Technical Guide on the Role of 5-Hydroxyhexanoic Acid in Fatty Acid Oxidation: Metabolism, Pathophysiology, and Analytical Considerations

Abstract

This compound (5-HH) is a medium-chain, (omega-1)-hydroxylated fatty acid that has emerged from relative obscurity to become a significant metabolite in the study of fatty acid oxidation (FAO) and related metabolic disorders. Traditionally viewed as a minor byproduct of fatty acid degradation, recent metabolomic studies have implicated 5-HH as a critical biomarker in several pathological states, including inborn errors of metabolism and diabetic complications. Its formation via an alternative oxidative pathway becomes prominent when the primary mitochondrial β-oxidation spiral is impaired, making it a valuable diagnostic indicator. This technical guide provides a comprehensive exploration of the biochemical origins of 5-HH, its detailed mechanism of entry into and catabolism by the mitochondrial β-oxidation machinery, its pathophysiological significance, and the state-of-the-art methodologies for its analysis. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper, mechanistic understanding of this increasingly important molecule.

Part 1: The Biochemistry and Metabolic Origins of this compound

This compound is structurally defined as a six-carbon carboxylic acid with a hydroxyl group on the fifth carbon (the omega-1 position).[1] This seemingly simple modification is the key to its unique metabolic role, distinguishing it from its parent compound, hexanoic acid.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Classification | Medium-chain fatty acid, (omega-1)-hydroxy fatty acid | [1][2] |

| Synonyms | 5-Hydroxycaproic acid | [1] |

Metabolic Formation: The ω-1 Oxidation Pathway

The primary source of 5-HH is the (omega-1) hydroxylation of hexanoic acid, a medium-chain fatty acid (MCFA).[2][3] This reaction is catalyzed by cytochrome P450 enzymes, typically from the CYP4 family, which are located in the endoplasmic reticulum. Under normal physiological conditions, the β-oxidation pathway in the mitochondria is the dominant fate for MCFAs. However, under conditions of metabolic stress or enzymatic deficiency where β-oxidation is impaired, substrate pressure shunts MCFAs into alternative microsomal pathways like ω- and ω-1 oxidation.[2][4]

Conditions that promote the formation of this compound include:

-

High intake of Medium-Chain Triglycerides (MCTs): Dietary MCTs can saturate the β-oxidation pathway, leading to increased shunting to alternative routes.[2][4]

-

Fasting: During prolonged fasting, increased mobilization of fatty acids can overwhelm mitochondrial capacity.[2][4]

-

Inborn Errors of Metabolism: Genetic defects in β-oxidation enzymes, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, cause a buildup of medium-chain acyl-CoAs, which are then diverted to ω-1 oxidation.[2]

Caption: Metabolic conversion of Hexanoic Acid to this compound.

Part 2: Mitochondrial Catabolism of this compound

For 5-HH to be utilized as an energy source, it must be transported into the mitochondrial matrix and undergo β-oxidation. This process is believed to mirror the transport of other fatty acids, involving activation and a carnitine-dependent shuttle system.[5]

Mitochondrial Transport: The Carnitine Shuttle

-

Activation: In the cytoplasm, 5-HH is first activated to its coenzyme A (CoA) thioester, 5-hydroxyhexanoyl-CoA, by an acyl-CoA synthetase. This step traps the molecule within the cell and prepares it for transport.[5]

-

Carnitine Conjugation: At the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the 5-hydroxyhexanoyl group from CoA to carnitine, forming 5-hydroxyhexanoylcarnitine.[5]

-

Translocation: The newly formed 5-hydroxyhexanoylcarnitine is transported across the impermeable inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[5][6]

-

Re-esterification: Within the matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, transferring the 5-hydroxyhexanoyl group back to CoA, regenerating 5-hydroxyhexanoyl-CoA and freeing carnitine to be shuttled back to the cytoplasm.[5]

Caption: Carnitine-dependent transport of 5-HH into the mitochondrial matrix.

Breakdown via β-Oxidation

Once inside the matrix, 5-hydroxyhexanoyl-CoA is a substrate for the β-oxidation spiral. The cycle proceeds through four core enzymatic reactions, sequentially shortening the carbon chain by two carbons per cycle to produce acetyl-CoA, NADH, and FADH₂.[7][8]

The presence of the hydroxyl group at the C5 position does not interfere with the initial cycles of β-oxidation. The process would proceed as follows:

-

First Cycle: 5-hydroxyhexanoyl-CoA undergoes dehydrogenation, hydration, oxidation, and thiolysis to yield one molecule of acetyl-CoA and 3-hydroxybutyryl-CoA.

-

Subsequent Cycles: 3-hydroxybutyryl-CoA continues through the β-oxidation pathway.

Caption: First round of β-oxidation for 5-Hydroxyhexanoyl-CoA.

Part 3: Pathophysiological Significance and Clinical Relevance

The concentration of 5-HH in biological fluids is a powerful indicator of metabolic health and disease. Its role as a biomarker stems directly from its metabolic origin as an overflow product.

Biomarker in Fatty Acid Oxidation Disorders

In diseases like MCAD deficiency, the enzyme responsible for the first step of β-oxidation for medium-chain fatty acids is defective. This creates a metabolic bottleneck. Upstream substrates, such as hexanoyl-CoA, accumulate and are shunted into the microsomal ω-1 oxidation pathway, leading to a dramatic increase in the production and urinary excretion of 5-HH.[2] Therefore, elevated 5-HH is a key diagnostic marker for MCAD deficiency and other related FAO disorders.

Caption: A defect in β-oxidation shunts substrates to ω-1 oxidation, increasing 5-HH.

Association with Other Metabolic Diseases

Recent research has expanded the clinical relevance of 5-HH beyond rare genetic disorders.

| Disease/Condition | Observed Change in 5-HH Levels | Potential Implication | Reference(s) |

| MCAD Deficiency | Significantly Increased | A primary diagnostic biomarker resulting from a block in β-oxidation. | [2] |

| Diabetic Ketoacidosis | Increased | Reflects severe metabolic dysregulation and overwhelmed FAO pathways. | [9][10] |

| Diabetic Nephropathy Progression | Decreased (in urine) | A potential predictive biomarker; may indicate altered P450 activity or a loss of a renoprotective metabolite. | [9][10][11] |

| Bipolar Disorder | Increased (in urine) | Suggests underlying alterations in energy metabolism. | [10] |

| Bladder Cancer | Decreased (in urine) | May indicate a metabolic shift or altered enzymatic activity within the tumor microenvironment. | [10] |

The finding that lower urinary 5-HH predicts the progression of diabetic nephropathy is particularly intriguing.[9][11] It suggests that 5-HH, or the pathway that produces it, may have a protective role in the kidney, the loss of which signals a decline in function. This is an active area of investigation.

Part 4: Methodologies for the Study and Analysis of 5-HH

Accurate analysis of 5-HH is critical for both diagnostic and research purposes. The primary techniques rely on mass spectrometry coupled with a chromatographic separation method.

Protocol 1: Quantification of 5-HH in Urine by GC-MS

This method is a gold standard for organic acid analysis in clinical laboratories. It requires chemical derivatization to make the analyte volatile.

Step-by-Step Methodology:

-

Sample Preparation: To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of 5-HH or a structurally similar odd-chain hydroxy acid).

-

Extraction: Perform a liquid-liquid extraction with a solvent like ethyl acetate to isolate the organic acids.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

-

Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS). Incubate at 60-70°C for 30 minutes to convert the carboxylic acid and hydroxyl groups to their volatile trimethylsilyl (TMS) esters.

-

GC-MS Analysis: Inject the derivatized sample onto a GC-MS system.

-

Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to separate the compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor for characteristic ions of the derivatized 5-HH for quantification (Selected Ion Monitoring, SIM).

-

Caption: Workflow for the GC-MS analysis of this compound.

Protocol 2: Functional FAO Assay in Cultured Cells

This assay can determine if 5-HH can be used as an energy substrate by cells and can be adapted to probe for defects in its metabolism.

Step-by-Step Methodology:

-

Cell Culture: Plate human skin fibroblasts or hepatocytes in a multi-well plate and grow to confluence.

-

Substrate Preparation: Prepare an assay medium containing a radiolabeled substrate, such as [1-¹⁴C]this compound (requires custom synthesis).

-

Incubation: Wash the cells and incubate them with the radiolabeled substrate medium for a defined period (e.g., 2-4 hours). The β-oxidation of the substrate will release ¹⁴C-labeled acetyl-CoA, which is further metabolized in the TCA cycle to produce ¹⁴CO₂.

-

Capture of ¹⁴CO₂: The released ¹⁴CO₂ is trapped on a filter paper soaked in an alkaline solution (e.g., NaOH) placed above the well.

-

Measurement: The radioactivity on the filter paper is measured using a scintillation counter. The amount of ¹⁴CO₂ produced is directly proportional to the rate of FAO of the substrate.

-

Controls: Include wells with known inhibitors of FAO (e.g., etomoxir for CPT1) to validate the assay.

Caption: Workflow for a functional fatty acid oxidation assay using a radiolabeled substrate.

Conclusion and Future Directions

This compound serves as a crucial window into the flexibility and limits of cellular fatty acid metabolism. Its role has expanded from a simple indicator of rare FAO disorders to a potential prognostic biomarker in highly prevalent diseases like diabetic nephropathy. The contrasting observations of its accumulation in some diseases and depletion in others underscore a complex biology that is not yet fully understood.

Key areas for future research include:

-

Enzymatic Specificity: Precisely identifying the human CYP450 isozymes responsible for its synthesis and the specific mitochondrial dehydrogenases involved in its catabolism.

-

Signaling and Protective Roles: Investigating whether 5-HH is merely a metabolic byproduct or if it possesses intrinsic biological activity, particularly in the context of renal protection.

-

Therapeutic Potential: Exploring whether modulation of 5-HH levels, either through dietary intervention (e.g., modified MCTs) or pharmacological means, could offer therapeutic benefits in certain conditions.

A comprehensive understanding of this compound will continue to provide invaluable insights for the diagnosis and treatment of a wide range of metabolic diseases.

References

- Human Metabolome Database. (2021). Metabocard for this compound (HMDB0000525). HMDB. [Link]

- Tang, C., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound. PubChem. [Link]

- Tang, C., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Karger Publishers. [Link]

- Human Metabolome Database. (2021). Metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409). HMDB. [Link]

- PathWhiz. (n.d.). Acylcarnitine 5-hydroxyhexanoylcarnitine.

- FooDB. (2021). Showing Compound this compound (FDB022093). FooDB. [Link]

- Chalmers, R. A., & Lawson, A. M. (1979). Identification of this compound in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness. Biomedical Mass Spectrometry. [Link]

- Tang, C., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. PubMed. [Link]

- Mayo Clinic Laboratories. (n.d.). FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture.

- ResearchGate. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Request PDF. [Link]

- Longo, N., et al. (2016). Defects of Fatty Acid Oxidation and the Carnitine Shuttle System. PMC - NIH. [Link]

- Wikipedia. (n.d.). Carnitine-acylcarnitine translocase. Wikipedia. [Link]

- Wikipedia. (n.d.).

- Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins.

- Chemistry LibreTexts. (2024). 9.

Sources

- 1. This compound | C6H12O3 | CID 170748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Identification of this compound in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB022093) - FooDB [foodb.ca]

- 5. PathWhiz [pathbank.org]

- 6. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. jackwestin.com [jackwestin.com]

- 9. karger.com [karger.com]

- 10. d-nb.info [d-nb.info]

- 11. This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxyhexanoic Acid and its Association with Dicarboxylic Aciduria: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unraveling the Metabolic Link

In the landscape of inborn errors of metabolism, the analysis of urinary organic acids provides a critical window into cellular dysfunction. Among the myriad of metabolites, the presence of 5-hydroxyhexanoic acid, in conjunction with a characteristic pattern of dicarboxylic aciduria, serves as a key diagnostic indicator for certain disorders of fatty acid oxidation. This guide provides an in-depth exploration of the biochemical relationship between this compound and dicarboxylic aciduria, with a particular focus on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. We will delve into the underlying pathophysiology, outline detailed analytical methodologies for detection and quantification, and discuss the implications for clinical management and the development of novel therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this important metabolic connection.

The Biochemical Nexus: Fatty Acid Oxidation and its Aberrations

Under normal physiological conditions, fatty acids are a primary source of energy, particularly during periods of fasting. The catabolism of fatty acids occurs predominantly through the mitochondrial beta-oxidation spiral, a process that sequentially shortens the fatty acid chain to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.

The Role of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

MCAD is a crucial enzyme in the beta-oxidation pathway, specifically catalyzing the initial dehydrogenation step for medium-chain fatty acids (C6-C12).[1][2] A deficiency in MCAD activity, an autosomal recessive inherited disorder, disrupts this process, leading to an accumulation of medium-chain fatty acyl-CoA esters within the mitochondria.[1][3]

The Emergence of an Alternative Pathway: Omega-Oxidation

When the primary beta-oxidation pathway is impaired, the accumulating medium-chain fatty acids are shunted into an alternative, microsomal pathway known as omega (ω)-oxidation.[4] This pathway, typically a minor contributor to fatty acid metabolism, becomes significantly upregulated in MCAD deficiency.[5][6] The initial and rate-limiting step of ω-oxidation is catalyzed by cytochrome P450 enzymes, which hydroxylate the terminal (ω) or sub-terminal (ω-1) carbon of the fatty acid.[4]

In the case of hexanoic acid (a C6 fatty acid), ω-1 hydroxylation results in the formation of This compound .[7] Subsequent oxidation of the terminal methyl group of both the original fatty acid and its hydroxylated counterpart leads to the formation of dicarboxylic acids, such as adipic acid (C6) and suberic acid (C8).[5] The excretion of these dicarboxylic acids in the urine is termed dicarboxylic aciduria.

The following diagram illustrates the metabolic crossroads leading to the production of this compound and dicarboxylic acids in the context of MCAD deficiency.

Caption: Metabolic fate of hexanoic acid in MCAD deficiency.

Clinical Manifestations and Diagnostic Significance

The biochemical disturbances in MCAD deficiency manifest as a distinct clinical phenotype. Affected individuals are often asymptomatic until they experience metabolic stress, such as fasting or illness.[3] During these periods, the inability to utilize fatty acids for energy leads to hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.[1]

The urinary organic acid profile is a cornerstone of diagnosis. The presence of elevated levels of dicarboxylic acids (adipic, suberic, and sebacic acids) and the specific marker, this compound, is highly suggestive of MCAD deficiency.[7]

Quantitative Analysis of Urinary Organic Acids

Accurate quantification of this compound and dicarboxylic acids is essential for the diagnosis and monitoring of MCAD deficiency. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.

Urinary Concentrations of Key Metabolites

The following table summarizes the typical urinary concentrations of this compound and related dicarboxylic acids in healthy individuals and in patients with MCAD deficiency.

| Metabolite | Healthy Individuals (µmol/mmol creatinine) | MCAD Deficiency Patients (µmol/mmol creatinine) |

| This compound | Not typically detected or present at very low levels | 47.146 - 384.404 [8] |

| Adipic Acid (C6) | < 10 | Significantly elevated (>100) |

| Suberic Acid (C8) | < 5 | Significantly elevated (>50) |

| Sebacic Acid (C10) | < 5 | Moderately elevated |

Note: Reference ranges can vary between laboratories. The provided values are indicative.

Detailed Protocol for Urinary Organic Acid Analysis by GC-MS

This protocol outlines a robust method for the extraction, derivatization, and analysis of urinary organic acids, with a focus on this compound.

1. Sample Preparation and Extraction: a. Thaw a frozen urine sample (typically 1-5 mL) to room temperature. b. To an aliquot of urine normalized to a specific creatinine concentration (e.g., 1 µmol), add a known amount of an internal standard (e.g., a stable isotope-labeled analog of a dicarboxylic acid). c. Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid. d. Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture vigorously and centrifuge to separate the phases. e. Carefully transfer the organic (upper) layer to a clean tube. Repeat the extraction process on the aqueous layer to maximize recovery. f. Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.